Cas no 922376-79-2 (N-(furan-2-yl)methyl-N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

N-(furan-2-yl)methyl-N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a structurally unique heterocyclic compound combining furan, benzothiazole, and cyclopropane moieties. Its molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecule development. The presence of the 6-methoxybenzothiazole group may confer enhanced binding affinity in biological systems, while the cyclopropane carboxamide moiety could improve metabolic stability. The furan ring may contribute to π-stacking interactions, further optimizing target engagement. This compound’s distinct structural features make it a promising candidate for exploratory research in drug discovery, particularly in modulating protein-protein interactions or enzyme inhibition. Its synthetic versatility allows for further derivatization to fine-tune physicochemical properties.
N-(furan-2-yl)methyl-N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide structure
922376-79-2 structure
Product Name:N-(furan-2-yl)methyl-N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
CAS No:922376-79-2
MF:C17H16N2O3S
MW:328.385542869568
CID:5458353
PubChem ID:41536727
Update Time:2025-10-29

N-(furan-2-yl)methyl-N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[(furan-2-yl)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
    • N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide
    • AKOS024475537
    • 922376-79-2
    • VU0505295-1
    • N-(furan-2-ylmethyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
    • F2899-1584
    • N-(furan-2-yl)methyl-N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
    • Inchi: 1S/C17H16N2O3S/c1-21-12-6-7-14-15(9-12)23-17(18-14)19(16(20)11-4-5-11)10-13-3-2-8-22-13/h2-3,6-9,11H,4-5,10H2,1H3
    • InChI Key: ICFPFBWLPLDLMM-UHFFFAOYSA-N
    • SMILES: S1C2C=C(C=CC=2N=C1N(CC1=CC=CO1)C(C1CC1)=O)OC

Computed Properties

  • Exact Mass: 328.08816355g/mol
  • Monoisotopic Mass: 328.08816355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 446
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 83.8Ų

N-(furan-2-yl)methyl-N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide Pricemore >>

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Additional information on N-(furan-2-yl)methyl-N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Research Brief on N-(furan-2-yl)methyl-N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide (CAS: 922376-79-2)

Recent studies on N-(furan-2-yl)methyl-N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide (CAS: 922376-79-2) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has garnered attention for its promising biological activities, particularly in targeting specific pathways involved in inflammatory and oncogenic processes. The following brief synthesizes the latest findings and developments related to this molecule.

The research background of this compound stems from its structural similarity to known benzothiazole derivatives, which have demonstrated significant pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The incorporation of a furan-2-ylmethyl group and a cyclopropanecarboxamide moiety into the benzothiazole scaffold is hypothesized to enhance its binding affinity and selectivity toward specific biological targets. Recent studies have focused on elucidating the molecular mechanisms underlying its activity, as well as optimizing its pharmacokinetic and pharmacodynamic profiles.

One of the key objectives of recent investigations has been to determine the compound's efficacy in modulating inflammatory pathways. In vitro studies utilizing human cell lines have shown that N-(furan-2-yl)methyl-N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide exhibits potent inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential as a candidate for the treatment of chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Additionally, the compound's anticancer properties have been explored in preclinical models. Mechanistic studies indicate that it induces apoptosis in cancer cells by activating intrinsic apoptotic pathways, including the upregulation of caspase-3 and caspase-9. Furthermore, its ability to inhibit the proliferation of tumor cells in xenograft models has been demonstrated, with minimal toxicity to normal cells. These results underscore its potential as a targeted therapy for certain types of cancer, though further studies are needed to validate these findings in clinical settings.

The synthesis and optimization of N-(furan-2-yl)methyl-N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide have also been a focus of recent research. Advances in synthetic methodologies have enabled the production of this compound with high purity and yield, facilitating its use in both biological and pharmacological studies. Structure-activity relationship (SAR) analyses have identified key functional groups responsible for its bioactivity, paving the way for the development of more potent analogs.

In conclusion, N-(furan-2-yl)methyl-N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide represents a promising candidate for further development in the fields of inflammation and oncology. Its unique structural features and demonstrated biological activities warrant continued investigation, particularly in translational research aimed at bridging the gap between preclinical findings and clinical applications. Future studies should focus on elucidating its precise mechanisms of action, optimizing its therapeutic window, and evaluating its safety and efficacy in human trials.

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